3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a triazole ring fused to a pyridine ring, with a tert-butyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the triazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different substituents.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: A related compound with a pyrazole ring instead of a pyridine ring.
Uniqueness
3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-tert-butyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)13-8-6-10-5-4-7(8)11-12-13/h10H,4-6H2,1-3H3 |
InChI Key |
GLXIUQPFBGTAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(CCNC2)N=N1 |
Origin of Product |
United States |
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